6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile
Descripción
6-[4-(6-tert-Butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 5 and a cyano group at position 2. A piperazine linker connects the pyridine moiety to a 6-tert-butyl-2-methylpyrimidine group. The tert-butyl group enhances lipophilicity, while the chlorine and cyano substituents contribute to electronic effects, influencing binding interactions and metabolic stability.
Propiedades
IUPAC Name |
6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6/c1-13-23-16(19(2,3)4)10-17(24-13)25-5-7-26(8-6-25)18-15(20)9-14(11-21)12-22-18/h9-10,12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCCBOQIKKRULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile is a synthetic compound with significant potential in pharmacological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and drug design.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 336.4 g/mol. The presence of a pyridine ring , a piperazine moiety , and a pyrimidine derivative enhances its lipophilicity and biological interactions. The tert-butyl group increases its hydrophobic character, which can influence absorption and distribution in biological systems.
Research indicates that this compound acts primarily as an inhibitor of specific receptors, potentially impacting various signaling pathways. The binding affinity to these receptors is critical for determining its pharmacological profile. Studies often employ techniques such as molecular docking and binding assays to elucidate these interactions.
Antimicrobial Activity
Compounds structurally similar to 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile have demonstrated antimicrobial properties. For instance, related piperazine derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
Anti-Tubercular Activity
In a study focused on anti-tubercular agents, derivatives similar to this compound exhibited significant activity against Mycobacterium tuberculosis. The most active compounds had IC90 values ranging from 3.73 to 4.00 μM, suggesting that modifications to the piperazine or pyrimidine components could enhance efficacy against tuberculosis .
Case Studies and Research Findings
A comprehensive review of recent studies highlights several key findings related to the biological activity of this compound:
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile is essential for assessing its therapeutic potential. Initial studies suggest favorable absorption characteristics due to its lipophilic nature, but further research is needed to evaluate its metabolism and elimination pathways.
Toxicity studies have indicated that certain derivatives are non-toxic to human cell lines at effective concentrations, making them promising candidates for further development .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares structural homology with several pyrimidine- and pyridine-based derivatives. Key analogs include:
Physicochemical and Pharmacological Properties
- Lipophilicity: The tert-butyl group in the target compound increases logP compared to analogs with dimethylamino (less bulky) or morpholine (polar) groups .
- Solubility: The cyano and chlorine substituents may reduce aqueous solubility relative to morpholine-containing analogs, which benefit from hydrogen-bonding capacity .
- Synthetic Accessibility : The piperazine linker in the target compound and ’s analog allows modular synthesis, whereas thiazole- and hydrazine-based derivatives require multi-step heterocyclic couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
